molecular formula C9H14N2O B1601010 N-(4-methoxyphenyl)ethane-1,2-diamine CAS No. 24455-93-4

N-(4-methoxyphenyl)ethane-1,2-diamine

Cat. No. B1601010
CAS RN: 24455-93-4
M. Wt: 166.22 g/mol
InChI Key: LOEIZBNJCZKXFJ-UHFFFAOYSA-N
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Patent
US04381401

Procedure details

A mixture of 4-methoxyaniline hydrochloride (17.1 g, 0.107 mole), 2-oxazolidinone (8.7 g, 0.10 mole) and 50 ml of 2-(2-methoxyethoxy)ethanol was heated to 175° C. After five hours, carbon dioxide gas evolution had ceased and the dark mixture was allowed to cool to room temperature. Neutralization in a manner similar to that described in Example 1, and distillation at 130° C. to 140° C. (0.5 mm Hg) afforded a 45 percent yield of the amine as a colorless liquid which slowly solidified on standing at ambient temperature to a low-melting solid.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
45%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.O1[CH2:15][CH2:14][NH:13]C1=O.C(=O)=O>COCCOCCO>[CH3:2][O:3][C:4]1[CH:10]=[CH:9][C:7]([NH:8][CH2:15][CH2:14][NH2:13])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
Cl.COC1=CC=C(N)C=C1
Name
Quantity
8.7 g
Type
reactant
Smiles
O1C(NCC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
DISTILLATION
Type
DISTILLATION
Details
Neutralization in a manner similar to that described in Example 1, and distillation at 130° C. to 140° C. (0.5 mm Hg)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.